Cas no 53905-13-8 (2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-)
53905-13-8 structure
Product Name:2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-
Numéro CAS:53905-13-8
Le MF:C20H20N2O3
Mégawatts:336.384405136108
CID:1586067
PubChem ID:20981091
Update Time:2025-10-19
2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]- Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-
- Nb-Feruloyltryptamine
- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-propenamide
- (2E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- CS-12367
- (E)-3-(4-hydroxy-3-methoxy-phenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- 3-(4-Hydroxy-3-methoxy-phenyl)-N-[2-(1H-indol-3-yl)-ethyl]-acrylamide
- AKOS032455852
- N-trans-Feruloyl tryptamine
- A916629
- WDA01422
- CS-0458381
- InChI=1/C20H20N2O3/c1-25-19-12-14(6-8-18(19)23)7-9-20(24)21-11-10-15-13-22-17-5-3-2-4-16(15)17/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-7
- (E)-N-[2-(3-Indolyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- (3Z,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(3,4,5-trimethoxybenzylidene)dihydrofuran-2(3H)-one
- CHEMBL332182
- 96014-22-1
- (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- 53905-13-8
- MFCD28125453
- feruloyltryptamine
- (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- CHEBI:174537
- 2(3H)-furanone, 4-(1,3-benzodioxol-5-ylmethyl)dihydro-3-[(3,4,5-trimethoxyphenyl)methylene]-, (3Z,4R)-
- AKOS040763565
- SCHEMBL10070987
- AC1129
- SCHEMBL4434094
- DTXSID401154862
- SY047836
- N-(2-(1H-Indol-3-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- 2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-, (2E)-
-
- Piscine à noyau: 1S/C20H20N2O3/c1-25-19-12-14(6-8-18(19)23)7-9-20(24)21-11-10-15-13-22-17-5-3-2-4-16(15)17/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-7+
- La clé Inchi: LWRQDNUXWLIWDB-VQHVLOKHSA-N
- Sourire: O=C(/C=C/C1C=CC(=C(C=1)OC)O)NCCC1=CNC2C=CC=CC1=2
Propriétés calculées
- Qualité précise: 336.1475
- Masse isotopique unique: 336.14739250g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 6
- Complexité: 468
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 1
- Le xlogp3: 3.3
- Surface topologique des pôles: 74.4Ų
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.269±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 163-165 ºC (ethanol )
- Solubilité: Pratiquement insoluble (0021 G / l) (25 ºC),
- Le PSA: 74.35
2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6571-5 mg |
Nb-Feruloyltryptamine |
53905-13-8 | 5mg |
¥4310.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N84020-5mg |
Nb-Feruloyltryptamine |
53905-13-8 | 5mg |
¥3438.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN6571-5 mg |
Nb-Feruloyltryptamine |
53905-13-8 | 98% | 5mg |
¥ 4,560 | 2023-07-10 | |
| TargetMol Chemicals | TN6571-1 mL * 10 mM (in DMSO) |
Nb-Feruloyltryptamine |
53905-13-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4660 | 2023-09-15 | |
| TargetMol Chemicals | TN6571-5mg |
Nb-Feruloyltryptamine |
53905-13-8 | 5mg |
¥ 4560 | 2024-07-19 | ||
| A2B Chem LLC | AG34494-5mg |
Nb-Feruloyltryptamine |
53905-13-8 | ≥98% | 5mg |
$879.00 | 2023-12-30 | |
| A2B Chem LLC | AG34494-25mg |
Nb-Feruloyltryptamine |
53905-13-8 | 98% | 25mg |
$523.00 | 2024-04-19 | |
| A2B Chem LLC | AG34494-100mg |
Nb-Feruloyltryptamine |
53905-13-8 | 98% | 100mg |
$1189.00 | 2024-04-19 | |
| TargetMol Chemicals | TN6571-1 ml * 10 mm |
Nb-Feruloyltryptamine |
53905-13-8 | 1 ml * 10 mm |
¥ 4660 | 2024-07-19 |
2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]- Littérature connexe
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
53905-13-8 (2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif